
7-bromo-2-methyl-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2-methyl-1H-quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and acetic anhydride.
Formation of Intermediate: Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one.
Bromination: The intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 7th position.
Cyclization: The brominated intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 7-amino-2-methyl-1H-quinazolin-4-one, while oxidation can produce 7-bromo-2-methylquinazolin-4-one derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has highlighted the potential of 7-bromo-2-methyl-1H-quinazolin-4-one as a lead compound for developing novel anticancer agents. Studies have shown that derivatives of quinazolin-4(3H)-one can inhibit the deubiquitinase USP7, which is implicated in tumorigenesis via the p53-MDM2-USP7 pathway. For instance, compounds derived from this scaffold have demonstrated significant potency against USP7, with IC50 values indicating effective inhibition in gastric cancer cell lines .
2. Antimicrobial Activity
The compound has been investigated for its anti-virulence properties against Pseudomonas aeruginosa, particularly in cystic fibrosis patients. It has been shown to reduce biofilm formation and the production of virulence factors such as pyocyanin . The ability to modulate quorum sensing systems in bacteria presents a promising therapeutic strategy against antibiotic-resistant infections.
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to understand how modifications to the quinazolinone scaffold affect biological activity. For example, variations in substituents at different positions on the quinazoline ring can lead to significant changes in potency against specific biological targets . This information is crucial for guiding the design of more effective derivatives.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-amino-4(3H)-quinazolinone | Lacks bromo group | Different reactivity |
7-bromo-4(3H)-quinazolinone | Lacks amino group | Affects interactions |
2-amino-6-bromo-(4(3H)-quinazolinone) | Bromo at different position | Variations in activity |
7-bromo-2-methylquinoline | Similar structure | Different pharmacological profiles |
Case Studies
1. USP7 Inhibition
In a study focused on novel quinazolinone derivatives, compounds such as C9 and C19 were synthesized and evaluated for their ability to inhibit USP7. These compounds showed promising results, with C19 exhibiting an IC50 value of 0.595 μM, indicating strong potential as anticancer agents .
2. Modulation of Biofilm Formation
Another study investigated the effects of this compound derivatives on Pseudomonas aeruginosa biofilms. Compounds such as 6 and 8a significantly reduced biofilm formation by 25% and 58%, respectively, demonstrating their potential as anti-infective agents without compromising cell viability .
Wirkmechanismus
The mechanism of action of 7-bromo-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-1H-quinazolin-4-one: Lacks the bromine atom at the 7th position.
7-chloro-2-methyl-1H-quinazolin-4-one: Contains a chlorine atom instead of a bromine atom at the 7th position.
7-bromo-1H-quinazolin-4-one: Lacks the methyl group at the 2nd position.
Uniqueness
7-bromo-2-methyl-1H-quinazolin-4-one is unique due to the presence of both the bromine atom at the 7th position and the methyl group at the 2nd position. These substituents contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
7-bromo-2-methyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNWVONJDMTSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.